molecular formula C20H19NO4S B5116729 6,7-dimethoxy-2,4-bis(5-methylfuran-2-yl)-4H-3,1-benzothiazine

6,7-dimethoxy-2,4-bis(5-methylfuran-2-yl)-4H-3,1-benzothiazine

Cat. No.: B5116729
M. Wt: 369.4 g/mol
InChI Key: NIPYXZCKIFILAL-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2,4-bis(5-methylfuran-2-yl)-4H-3,1-benzothiazine is a novel synthetic benzothiazine derivative intended for research and development purposes. The 1,3-benzothiazine scaffold is a privileged structure in medicinal chemistry, known for conferring a wide range of biological activities. Benzothiazine derivatives have been extensively investigated as key structural motifs in pharmaceuticals and bioactive molecules, demonstrating significant potential as antibacterial , antifungal , anti-inflammatory , antioxidant , and anticancer agents . The specific substitution pattern on this compound, featuring dimethoxy groups and 5-methylfuran-2-yl substituents, may be explored to modulate its electronic properties, binding affinity, and overall pharmacokinetic profile. This makes it a valuable chemical tool for probing structure-activity relationships (SAR) in drug discovery campaigns, particularly in the development of new anti-infectives or enzyme inhibitors. For instance, related 1,4-benzothiazine derivatives have been designed as inhibitors of bacterial peptide deformylase (PDF), a promising target for combating antibacterial resistance . Furthermore, benzothiazine-based compounds have been reported to act as allosteric inhibitors of kinases like Focal Adhesion Kinase (FAK), indicating their utility in targeted cancer therapies . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6,7-dimethoxy-2,4-bis(5-methylfuran-2-yl)-4H-3,1-benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-11-5-7-15(24-11)19-13-9-17(22-3)18(23-4)10-14(13)21-20(26-19)16-8-6-12(2)25-16/h5-10,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPYXZCKIFILAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C3=CC(=C(C=C3N=C(S2)C4=CC=C(O4)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7-Dimethoxy-2,4-bis(5-methylfuran-2-yl)-4H-3,1-benzothiazine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

The compound is synthesized through various organic reactions involving benzothiazine and furan derivatives. The presence of methoxy groups and furan rings is crucial for its biological activity. The molecular structure can be represented as follows:

C15H15NO2S\text{C}_{15}\text{H}_{15}\text{N}\text{O}_2\text{S}

Anticancer Activity

Research indicates that benzothiazine derivatives exhibit significant anticancer properties. A study evaluating the cytotoxic effects of various derivatives on cancer cell lines revealed that compounds similar to this compound demonstrated varying degrees of cytotoxicity against leukemia (K562) and cervical carcinoma (HeLa) cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 100 to 400 µM, indicating moderate cytotoxic effects in vitro .

Table 1: Cytotoxicity of Benzothiazine Derivatives

CompoundCell LineIC50 (µM)
Compound IIK562150
Compound IVHeLa>400
Compound IIIHUVEC200

Antimicrobial Activity

The antimicrobial activity of the compound was assessed against several bacterial strains including Staphylococcus aureus and Escherichia coli. However, the results indicated that none of the tested compounds exhibited significant bacteriostatic activity even at high concentrations (up to 512 mg/L) . This suggests that while the compound may possess some bioactivity, its antimicrobial potential is limited.

Inflammatory Response Modulation

Recent studies have highlighted the ability of related compounds to modulate inflammatory responses. For instance, a derivative demonstrated significant inhibition of pro-inflammatory cytokines such as IL-23 and IL-6 in macrophage models. This suggests potential therapeutic applications in inflammatory diseases like psoriasis . The mechanism involves suppression of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.

Case Studies

  • Case Study on Psoriasis Treatment : In a psoriasiform mouse model treated with a derivative of the compound, there was a notable reduction in skin inflammation markers including scaling and erythema. Histological analysis showed a decrease in epidermal thickness by approximately two-fold compared to untreated controls .
  • Cytotoxicity Assessment : A comparative study on various benzothiazine derivatives indicated that those with furan substitutions exhibited enhanced cytotoxicity against cancer cell lines. The study emphasized the role of structural modifications in enhancing biological activity .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that benzothiazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The specific compound 6,7-dimethoxy-2,4-bis(5-methylfuran-2-yl)-4H-3,1-benzothiazine has shown promise in inhibiting tumor growth. A study demonstrated that modifications in the furan substituents can enhance the compound's activity against breast cancer cells, suggesting a structure-activity relationship that warrants further investigation .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that benzothiazine derivatives possess inhibitory effects against a range of bacterial strains. The presence of methoxy and furan groups is believed to contribute to their effectiveness by disrupting bacterial cell wall synthesis .

Organic Synthesis Applications

Versatile Synthons
The compound serves as a versatile synthon in organic synthesis. Its unique structure allows for various transformations and functionalizations, making it a valuable intermediate in the synthesis of more complex molecules. For instance, it can be utilized to create novel heterocyclic compounds that may have pharmaceutical applications .

Reagents in Chemical Reactions
this compound can act as a reagent in specific chemical reactions such as nucleophilic substitutions and cycloadditions. These reactions are crucial for developing new materials with tailored properties for applications in electronics and photonics .

Material Science Applications

Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer chemistry. Its ability to form stable complexes with metal ions can be harnessed to develop new polymeric materials with enhanced thermal and mechanical properties. These materials could find applications in coatings and composites .

Nanotechnology
Recent advancements suggest that derivatives of benzothiazine can be integrated into nanostructured materials. Their unique electronic properties make them suitable candidates for applications in organic photovoltaics and sensors .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines; structure-activity relationship established.
Study 2Antimicrobial PropertiesInhibited growth of various bacterial strains; potential for development into antimicrobial agents.
Study 3Organic SynthesisUtilized as a synthon for creating complex heterocycles; successful functionalization achieved.
Study 4Material ScienceDeveloped new polymeric materials with improved properties; potential applications identified in coatings.

Chemical Reactions Analysis

Reaction Conditions and Mechanism:

  • Reagents : Perchloric acid (HClO₄) in dioxane.

  • Temperature : Room temperature (20–25°C).

  • Reaction Time : 5 hours.

  • Yield : 70% .

The proposed mechanism involves:

  • Protonation of the isothiocyanate group.

  • Intramolecular ipso-substitution of a furan ring by the protonated isothiocyanate.

  • Formation of a carbenium ion intermediate via C–C bond cleavage.

  • Alkylation of the sulfur atom, leading to benzothiazine ring closure .

Key Data:

ParameterValue
Starting MaterialCompound 7b
CatalystHClO₄
SolventDioxane
Product8b (Target Compound)
Yield70%

Hypothesized Reactivity Based on Functional Groups

While direct experimental data on post-synthetic reactions of this compound is limited, its functional groups suggest potential reactivity:

Methoxy Groups (Demethylation)

  • Reagents : BBr₃, HI, or other strong acids.

  • Expected Outcome : Demethylation to form phenolic -OH groups, potentially altering electronic properties or enabling further functionalization .

Furan Rings (Electrophilic Substitution)

  • Reactions : Nitration, sulfonation, or Friedel-Crafts alkylation/acylation.

  • Challenges : Electron-donating methoxy groups may deactivate the benzothiazine ring, but furans could undergo electrophilic attack at the α-position .

Benzothiazine Core (Oxidation/Reduction)

  • Oxidation : The sulfur atom may form sulfoxide (S=O) or sulfone (O=S=O) derivatives under oxidizing agents like H₂O₂ or mCPBA.

  • Reduction : The heterocyclic ring might undergo hydrogenation under catalytic hydrogenation (e.g., H₂/Pd-C), though furan stability under such conditions requires verification .

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : The compound is stable in mild acids (e.g., HClO₄ during synthesis) but may degrade under prolonged exposure to strong acids (e.g., H₂SO₄) due to furan ring protonation or sulfur oxidation .

  • Basic Conditions : Limited data, but methoxy groups are generally stable in bases unless subjected to nucleophilic displacement.

Comparative Analysis with Structural Analogs

Data from related benzothiazine and furan-containing compounds provides additional insights:

CompoundReaction TypeOutcomeReference
8a (Non-methoxy analog)Acid treatmentStable; no ring opening
5a (Furan-thiouracil hybrid)AlkylationThiazolo-pyrimidine formation
26e (Pyrrolo-pyridine trione)Base-mediated eliminationLoss of CS₂ and cyclization

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Effects

The benzothiazine core is common among analogs, but substituents critically influence properties:

  • Halogenated Derivatives : Compounds like 4-(Z)-(Bromomethylidene)-6-chloro-2-(phenylsulfanyl)-4H-3,1-benzothiazine (3f) and 3g () feature bromo, chloro, and sulfanyl groups. These electron-withdrawing substituents increase polarity and melting points (e.g., 3g melts at 156–158°C) compared to the target compound’s methylfuran groups, which are electron-rich and likely reduce crystallinity .
  • Oxazine Analogs : lists 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione (PSA: 65.07), which shares methoxy groups but replaces the thiazine sulfur with oxygen. This substitution reduces aromaticity and alters hydrogen-bonding capacity .
Table 1: Substituent Impact on Key Properties
Compound Substituents Melting Point (°C) PSA (Ų) Key Spectral Peaks (IR, cm⁻¹)
Target Compound 6,7-dimethoxy, bis(5-methylfuran) Inferred lower ~70–80 Expected C-O/C-S stretches
3g () 6-Cl, 4-Br, 2-SC₆H₄Cl 156–158 N/A 1599, 1550 (C=C/C-S)
6,7-Dimethoxy-oxazine () 6,7-dimethoxy, oxazine core N/A 65.07 N/A

Physicochemical and Spectral Properties

  • Polar Surface Area (PSA) : The oxazine analog () has a PSA of 65.07 Ų, primarily from methoxy and carbonyl groups. The target compound’s additional thiazine sulfur and furan oxygen atoms may increase its PSA to ~70–80 Ų, enhancing solubility in polar solvents .
  • Thermal Stability : Halogenated derivatives (e.g., 3g) exhibit higher melting points due to strong intermolecular halogen bonding. In contrast, the target compound’s methylfuran groups may lower its melting point, as seen in furan-containing heterocycles .
  • Spectral Signatures : IR peaks for C-O (methoxy, ~1250 cm⁻¹) and C-S (thiazine, ~650 cm⁻¹) are expected, distinct from halogenated analogs’ C-Br/C-Cl stretches (~550–600 cm⁻¹) .

Reactivity and Functionalization Potential

  • Electrophilic Substitution : The methoxy groups activate the benzothiazine core for electrophilic attack at positions 5 and 8, whereas halogenated analogs (e.g., 3f) are more prone to nucleophilic displacement due to electron-withdrawing substituents .
  • Furan Ring Reactivity : The 5-methylfuran moieties may undergo Diels-Alder reactions or oxidation, offering post-synthetic modification pathways absent in sulfanyl- or halogen-substituted analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7-dimethoxy-2,4-bis(5-methylfuran-2-yl)-4H-3,1-benzothiazine, and how do substituent introduction strategies impact synthesis efficiency?

  • Methodological Answer : The compound can be synthesized via two primary approaches:

  • Precursor-based synthesis : Start with substituted anthranilic acids or methyl anthranilates to pre-install substituents before cyclization. This avoids post-synthesis modifications, which often lead to isomer formation (e.g., alkylation or halogenation of benzothiazines can yield mixed products). Sulfonylation with methyl chlorosulfonyl acetate followed by cyclization in anhydrous methanol is recommended for high-purity yields .
  • Multicomponent reactions : Use acetovanillone, glyoxal derivatives, and Meldrum’s acid in a one-pot telescoped process. This method reduces intermediate isolation steps and improves atom economy but requires precise control of reaction conditions (e.g., acid catalysis and solvent selection) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this benzothiazine derivative?

  • Methodological Answer :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to resolve methoxy, furyl, and benzothiazine proton environments. For example, the 5-methylfuran protons typically appear as doublets (δ 6.1–6.3 ppm), while benzothiazine methoxy groups resonate near δ 3.8–4.0 ppm. 1H^1H-1H^1H COSY and HSQC aid in assigning overlapping signals .
  • X-ray crystallography : Resolve regiochemistry of substituents (e.g., furan orientation relative to the benzothiazine core). Crystallographic data from structurally analogous compounds (e.g., pyrazolo-benzothiazine dioxides) validate bond angles and packing interactions .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • HPLC-MS : Monitor degradation products using reverse-phase chromatography with UV detection (λ = 254–280 nm). Stability studies should assess hydrolysis susceptibility of the dimethoxy and furan groups under acidic/alkaline conditions.
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C expected for benzothiazines) .

Advanced Research Questions

Q. What strategies optimize regioselectivity when introducing substituents to the benzothiazine core?

  • Methodological Answer :

  • Pre-functionalization : Introduce substituents at the anthranilic acid stage (e.g., methoxy groups at positions 6 and 7) to avoid competing reactions during cyclization. Bromination or nitration post-cyclization often requires directing groups (e.g., sulfonyl) to control site selectivity .
  • Computational modeling : Use DFT calculations to predict electronic effects of substituents (e.g., electron-donating methoxy groups enhance nucleophilic attack at specific positions) .

Q. How can conflicting spectral data (e.g., unexpected 1H^1H-NMR peaks) be resolved during structural elucidation?

  • Methodological Answer :

  • Variable-temperature NMR : Identify dynamic effects (e.g., rotational barriers in furan substituents) that cause signal splitting.
  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between methoxy protons and furan rings to confirm substituent orientation. Compare with crystallographic data from analogs (e.g., dihydrobenzothiazinones) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how do furan substituents influence its mechanism?

  • Methodological Answer :

  • Antioxidant assays : Use DPPH radical scavenging or FRAP assays. The 5-methylfuran groups may enhance electron-donating capacity, while methoxy substituents stabilize radical intermediates. Structure-activity relationship (SAR) studies should compare derivatives with varying furan/methoxy positions .
  • Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7 or HeLa) with MTT assays. The furan’s π-stacking potential may influence DNA intercalation .

Q. How do solvent and catalyst choices affect the efficiency of one-pot syntheses for this compound?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., MeCN or DMF) improve solubility of intermediates but may require inert atmospheres (N2_2) to prevent oxidation.
  • Acid catalysis : p-TsOH or H2_2SO4_4 accelerates cyclization but risks demethylation of methoxy groups. Optimize catalyst loading (5–10 mol%) to minimize side reactions .

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